molecular formula C23H30N4O5 B12184880 Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate

Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate

Cat. No.: B12184880
M. Wt: 442.5 g/mol
InChI Key: BYNPTBDEUQQPIH-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate is a complex organic compound with a unique structure that includes a quinazoline moiety, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate typically involves multiple steps. One common approach is to start with the quinazoline core, which is then functionalized with the piperidine ring and the tert-butyl carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H30N4O5

Molecular Weight

442.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C23H30N4O5/c1-23(2,3)32-22(30)24-15-8-11-26(12-9-15)20(28)14-31-16-6-7-18-17(13-16)21(29)27-10-4-5-19(27)25-18/h6-7,13,15H,4-5,8-12,14H2,1-3H3,(H,24,30)

InChI Key

BYNPTBDEUQQPIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O

Origin of Product

United States

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